3-bromo-5-ethyl-1H-1,2,4-triazole

Drug Design Lipophilicity ADME

3-Bromo-5-ethyl-1H-1,2,4-triazole is a halogenated 1,2,4-triazole derivative (C₄H₆BrN₃, MW 176.02) bearing a bromine at the 3-position and an ethyl group at the 5-position. It serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis.

Molecular Formula C4H6BrN3
Molecular Weight 176.017
CAS No. 15777-58-9
Cat. No. B595744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-ethyl-1H-1,2,4-triazole
CAS15777-58-9
Molecular FormulaC4H6BrN3
Molecular Weight176.017
Structural Identifiers
SMILESCCC1=NC(=NN1)Br
InChIInChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
InChIKeyRKNGIWHDLFYCGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethyl-1H-1,2,4-triazole: Building Block Profile


3-Bromo-5-ethyl-1H-1,2,4-triazole is a halogenated 1,2,4-triazole derivative (C₄H₆BrN₃, MW 176.02) bearing a bromine at the 3-position and an ethyl group at the 5-position . It serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis . Compared to its closest 3-bromo-5-alkyl-1H-1,2,4-triazole homologs, the ethyl substituent confers a distinct combination of lipophilicity, conformational flexibility, and procurement economics that directly impacts its suitability for specific research and industrial applications.

3-Bromo-5-ethyl-1H-1,2,4-triazole: Why It Cannot Be Substituted


Although 3-bromo-5-alkyl-1H-1,2,4-triazoles share a common triazole-bromine scaffold, the alkyl chain length at the 5-position directly controls key molecular properties. Measured logP values increase from 0.94 (methyl) to 1.47 (ethyl) to 2.00 (propyl), altering solubility, permeability, and biological distribution profiles . The rotatable bond count shifts from 0 to 1 to 2, modulating conformational entropy and target-binding kinetics . In procurement, the ethyl analog is priced at $154/g versus $204/g for the methyl analog, creating a 25% cost advantage when ethyl substitution is required . These non-linear differences mean that substituting one homolog for another without experimental validation risks irreproducible results in structure-activity relationships or process chemistry.

3-Bromo-5-ethyl-1H-1,2,4-triazole: Comparative Evidence


Lipophilicity (LogP) Comparison

The predicted logP of 3-bromo-5-ethyl-1H-1,2,4-triazole is 1.47, measured via Hit2Lead's in silico platform . This falls midway between the 5-methyl analog (logP 0.94) and the 5-propyl analog (logP 2.00) , establishing the ethyl derivative as the intermediate-lipophilicity member of the 3-bromo-5-alkyl-1H-1,2,4-triazole series.

Drug Design Lipophilicity ADME Physicochemical Property

Rotatable Bond Count: Intermediate Flexibility

3-Bromo-5-ethyl-1H-1,2,4-triazole possesses exactly 1 rotatable bond (the ethyl C–C bond) . The 5-methyl analog has 0 rotatable bonds , and the 5-propyl analog has 2 rotatable bonds . This places the ethyl derivative at a flexibility midpoint within the homologous series.

Conformational Analysis Molecular Flexibility Drug-Likeness

Procurement Cost Comparison

From the same commercial supplier (Hit2Lead), the 1-gram price for 3-bromo-5-ethyl-1H-1,2,4-triazole is $154 , compared to $204 for the 5-methyl analog and $154 for the 5-propyl analog . The ethyl compound thus offers a cost advantage over the methyl homolog when an alkyl substituent larger than methyl but without the additional flexibility of propyl is desired.

Chemical Procurement Cost Efficiency Building Block Selection

Density and Boiling Point Comparison

The predicted density of 3-bromo-5-ethyl-1H-1,2,4-triazole is 1.705±0.06 g/cm³ and its boiling point is 308.0±25.0 °C . These values differ from the 5-methyl analog, which has a higher predicted density of 1.869±0.06 g/cm³ and a similar boiling point of 309.2±25.0 °C .

Physicochemical Characterization Process Chemistry Separation

3-Bromo-5-ethyl-1H-1,2,4-triazole: Optimal Applications


Medicinal Chemistry: Intermediate Lipophilicity

When designing 1,2,4-triazole-based lead compounds where logP must be tuned to the 1.0–1.5 range for oral bioavailability, 3-bromo-5-ethyl-1H-1,2,4-triazole provides a more suitable logP (1.47) than the 5-methyl (0.94) or 5-propyl (2.00) alternatives , directly reducing the need for additional polarity-modifying substitutions.

SAR Studies: Alkyl Chain Effects

The ethyl analog serves as the central member of the three-carbon alkyl series (methyl, ethyl, propyl), enabling researchers to systematically correlate activity with lipophilicity and flexibility changes. The 1-rotatable-bond configuration is ideal for testing entropic contributions to target binding without introducing excessive conformational noise .

Cost-Sensitive Parallel Library Synthesis

For combinatorial chemistry campaigns requiring 3-bromo-5-alkyl-1H-1,2,4-triazole building blocks at scale, the ethyl analog at $154/g is 25% more economical than the 5-methyl analog at $204/g . This cost differential becomes significant in multi-gram or kilogram-scale reactions.

Agrochemical Intermediate for Triazole Fungicides

3-Bromo-5-ethyl-1H-1,2,4-triazole is documented as an intermediate for triazole pesticides . Its predicted density (1.705 g/cm³) and boiling point (308.0 °C) support its use in solvent-based synthetic routes, where the lower density compared to the 5-methyl analog (1.869 g/cm³) may facilitate phase separation and product isolation .

Technical Documentation Hub

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